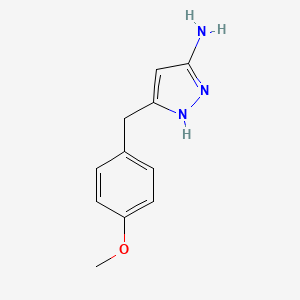

3-(4-methoxybenzyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-10-4-2-8(3-5-10)6-9-7-11(12)14-13-9/h2-5,7H,6H2,1H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHFYMLGODUIIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyrazol 5 Amines and Analogous Structures

Established Synthetic Pathways for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. The regiochemical outcome of these cyclocondensation reactions is a key consideration in designing a synthesis for a specifically substituted pyrazole.

A prevalent and effective method for synthesizing 3-aminopyrazoles involves the cyclization of β-ketonitriles with hydrazines. acs.org This reaction proceeds through an initial condensation between the hydrazine and the ketone's carbonyl group. The resulting hydrazone intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the nitrile group to form the 5-aminopyrazole ring. acs.org

Research into the synthesis of N-CF₃-pyrazoles has provided clear evidence for this mechanism. When 1,3-ketonitriles are treated with trifluoromethylhydrazine, the reaction yields 5-amino-N-CF₃-pyrazoles. The regiochemistry was confirmed by ¹H–¹⁹F HOESY experiments, which showed a strong through-space interaction between the NH₂ and CF₃ groups, indicating the formation of the 5-amino isomer. acs.org This pathway's versatility allows for the synthesis of a wide array of pyrazoles by varying the substituents on both the β-ketonitrile and the hydrazine starting materials. Another approach involves the ring opening of isoxazoles to generate a ketonitrile intermediate, which is then treated with hydrazine to form the aminopyrazole. organic-chemistry.org

Table 1: Synthesis of Aminopyrazoles from β-Ketonitrile Derivatives

| Hydrazine Derivative | β-Dicarbonyl Substrate | Product Class | Reference |

|---|---|---|---|

| Trifluoromethylhydrazine | 1,3-Ketonitriles | 5-Amino-N-CF₃-pyrazoles | acs.org |

| Hydrazine | Ketonitrile (from isoxazole) | Aminopyrazoles | organic-chemistry.org |

This table illustrates the application of nitrile-containing substrates in pyrazole synthesis.

Alkylidenemalononitriles, which are derivatives of malononitrile (B47326), serve as valuable precursors for pyrazole synthesis. These compounds are typically formed in situ through a Knoevenagel condensation between an aldehyde and malononitrile. beilstein-journals.orgrsc.org The resulting electron-deficient alkene (a Michael acceptor) is then susceptible to attack by a nucleophile.

In the context of pyrazole synthesis, this often occurs as part of a multicomponent reaction. For instance, in a four-component reaction, a β-ketoester first reacts with hydrazine to form a pyrazolone (B3327878). Simultaneously, an aldehyde and malononitrile react to generate an alkylidenemalononitrile. A subsequent Michael addition between the pyrazolone and the alkylidenemalononitrile, followed by cyclization, yields fused pyranopyrazole systems like dihydropyrano[2,3-c]pyrazoles. beilstein-journals.orgrsc.org The electronic properties of the Knoevenagel product are a significant factor in the success of these domino reactions. researchgate.net

Table 2: Pyrazole Synthesis Involving Alkylidenemalononitriles

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Four-component | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Sodium Gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

| Four-component | Aldehyde, Malononitrile, Diethyl Oxaloacetate, Hydrazine | Acetic Acid / Reflux | Pyrano[2,3-c]pyrazoles | researchgate.net |

This table summarizes multicomponent reactions where alkylidenemalononitriles are key intermediates.

Multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like substituted pyrazoles in a single step, avoiding the isolation of intermediates. beilstein-journals.orgrsc.orgnih.govlongdom.org These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.

A variety of MCRs have been developed for pyrazole synthesis. A common three-component approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by a Lewis acid, to produce polysubstituted pyrazoles. beilstein-journals.org Another powerful strategy is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles from hydrazine hydrate (B1144303), an aldehyde, malononitrile, and a β-ketoester. rsc.org The choice of reactants allows for the creation of a diverse library of pyrazole derivatives. For example, enaminones can be used as the 1,3-dicarbonyl equivalent in three-component reactions with aldehydes and hydrazines to afford substituted pyrazoles, sometimes using water as a green solvent. longdom.org

A modern and innovative multicomponent approach to pyrazole synthesis avoids the use of potentially hazardous hydrazine reagents altogether. This method involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium (Ti) imido complexes. nih.govnih.govacs.org

The proposed mechanism begins with the coupling of the alkyne and nitrile with the Ti imido complex to form a diazatitanacyclohexadiene intermediate. nih.gov This intermediate then undergoes a two-electron oxidation, which triggers an N-N bond-forming reductive elimination. nih.govnih.gov This final step, which is mechanistically analogous to a Nazarov cyclization, forms the pyrazole ring. nih.gov This modular method is notable for forming the N-N bond in the final step of the synthesis and tolerates both electron-rich and electron-poor nitriles. nih.gov

Table 3: Scope of Titanium-Mediated Multicomponent Pyrazole Synthesis

| Alkyne | Nitrile | Oxidant | Product | Reference |

|---|---|---|---|---|

| 3-Hexyne | p-Tolunitrile | TEMPO | 4,5-diethyl-N-phenyl-3-p-tolylpyrazole | nih.gov |

| 3-Hexyne | Benzonitrile | TEMPO | 4,5-diethyl-3-phenyl-1-(2,4,6-trimethylphenyl)-1H-pyrazole | nih.gov |

This table highlights examples from the titanium-mediated oxidative coupling reaction, demonstrating its tolerance for different nitriles.

Multicomponent Approaches to Substituted Pyrazoles

Targeted Synthesis Strategies for Methoxybenzyl-Substituted Pyrazol-5-amines

To synthesize the specific compound 3-(4-methoxybenzyl)-1H-pyrazol-5-amine, the general methods described above must be applied with appropriately chosen precursors. The key starting material for introducing the 3-(4-methoxybenzyl) group via a β-ketonitrile pathway would be 4-(4-methoxyphenyl)-3-oxobutanenitrile . Condensation of this β-ketonitrile with hydrazine hydrate would be expected to yield the target pyrazol-5-amine.

While direct synthesis provides the core, functionalization of a pre-formed pyrazole ring is also a powerful strategy. Reductive amination is a classic and effective method for introducing N-substituents. An analogous one-pot, two-step synthesis has been reported for a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.comresearchgate.net

This procedure demonstrates how a 4-methoxybenzyl group can be appended to the 5-amino position. The synthesis starts with the condensation of a 5-aminopyrazole (3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine) with p-methoxybenzaldehyde. mdpi.comresearchgate.net This reaction is conducted under solvent-free conditions at elevated temperatures to form an N-(5-pyrazolyl)imine intermediate in situ. Without isolating the imine, the mixture is then treated with a reducing agent, such as sodium borohydride (B1222165) in methanol, to reduce the imine C=N bond to a C-N single bond, furnishing the final N-(4-methoxybenzyl) substituted pyrazol-5-amine in good yield. mdpi.comresearchgate.net This efficient one-pot sequence highlights the utility of reductive amination for elaborating the pyrazol-5-amine scaffold. mdpi.com

Table 4: One-Pot Reductive Amination for an Analogous Pyrazol-5-amine

| Pyrazole Substrate | Aldehyde | Reaction Steps | Product | Reference |

|---|---|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-Methoxybenzaldehyde | 1. Solvent-free condensation (120 °C) | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | mdpi.comresearchgate.net |

This table details the two-step, one-pot synthesis of an N-(4-methoxybenzyl)pyrazol-5-amine, a model for functionalizing the 5-amino group.

Solvent-Free Condensation Reactions for Related Derivatives

In recent years, the principles of green chemistry have spurred the development of solvent-free synthetic methods. These approaches, often coupled with microwave irradiation, offer significant advantages, including reduced reaction times, higher yields, and minimized environmental impact compared to traditional heating methods. mdpi.comnih.govbenthamdirect.com

Solvent-free condensation reactions are particularly effective for the synthesis of pyrazole and pyrazolone derivatives. nih.govresearchgate.netresearchgate.net For instance, the condensation of β-keto esters with various hydrazine derivatives proceeds rapidly under microwave irradiation without any solvent, leading to the formation of pyrazolones in good to excellent yields. researchgate.net Similarly, a solvent-free, microwave-assisted approach has been successfully employed for the synthesis of various pyrazole derivatives, demonstrating rapid reaction times and competitive yields compared to conventional methods that rely on organic solvents. mdpi.com This technique is highly suitable for high-throughput screening in drug discovery due to its efficiency and resource conservation. mdpi.com

One specific example involves the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, which was achieved through a solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, followed by a reduction step. mdpi.com This one-pot, two-step sequence highlights the operational simplicity and efficiency of solvent-free methodologies. mdpi.com Another study demonstrated a three-component, solvent-free, and catalyst-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene (B1206846) aminals by refluxing a mixture of heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane. rsc.org This protocol proved to be highly efficient, environmentally benign, and suitable for large-scale synthesis. rsc.org

The table below summarizes the conditions and outcomes of representative solvent-free pyrazole syntheses.

| Reactants | Conditions | Product Type | Yield | Reference |

| Phenyl glycidyl (B131873) ether, Imidazoles/Pyrazoles | Microwave, 120°C, 1 min | N-substituted imidazoles/pyrazoles | Up to 73% | mdpi.com |

| β-ketoesters, Hydrazines | Microwave, 420W, 10 min | 4-Arylidenepyrazolones | 51-98% | nih.gov |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-methoxybenzaldehyde | 120°C, 2h | (E)-3-(tert-butyl)-N-(4-methoxybenzylidene)-1-methyl-1H-pyrazol-5-amine | Not specified | mdpi.com |

| 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | Microwave, up to 200°C | Dihydro-1H-pyrazoles and Pyrazoles | Varies | researchgate.net |

| β-keto esters, Hydrazine derivatives | Microwave | Pyrazolones | Good to excellent | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Direct Preparation from Primary Amines and Diketones

While the classical Knorr synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, recent advancements have explored the direct use of primary amines. nih.govacs.orgacs.orgmdpi.com This is significant because it expands the range of accessible N-substituted pyrazoles, as primary amines are widely available. nih.gov

A novel method has been developed for the preparation of N-alkyl and N-aryl substituted pyrazoles directly from primary aliphatic or aromatic amines and diketones, using an electrophilic amination reagent. nih.govacs.org This protocol is notable for its use of the amine as the limiting reagent, short reaction times, mild conditions, and the absence of metal catalysts. nih.govacs.org The reaction proceeds by in situ formation of a hydrazine from the primary amine, which then undergoes the classical Knorr condensation with the diketone. acs.org The process tolerates a variety of functional groups on the aromatic amine, including both electron-donating and electron-withdrawing substituents. acs.org However, the yields can be moderate in some cases due to the formation of side products. acs.org

Mechanistic Investigations of Pyrazole Ring Formation

The formation of the pyrazole ring, typically through the reaction of a hydrazine with a 1,3-dicarbonyl compound, is a cornerstone of heterocyclic synthesis. mdpi.comnih.gov Mechanistic studies, including kinetic and computational analyses, have provided deep insights into the reaction pathways, intermediates, and the factors governing regioselectivity. mdpi.comresearchgate.net

Nucleophilic Attack and Cyclization Mechanisms

The generally accepted mechanism for the Paal-Knorr pyrazole synthesis begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl compound. nih.govmdpi.com When an unsymmetrical hydrazine is used, the more nucleophilic nitrogen (typically the primary amine in an arylhydrazine) initiates the attack. nih.gov This initial addition is followed by the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, forming a dihydroxypyrazolidine intermediate. This intermediate then undergoes dehydration to yield the aromatic pyrazole ring. mdpi.commdpi.com

Recent studies have explored variations of this pathway. For example, the synthesis of trifluoromethylated pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate involves sequential steps of nucleophilic addition, intramolecular cyclization, elimination, and a final nih.govrsc.org-H shift to form the product. mdpi.com

Influence of Solvent Phases on Reaction Mechanism and Chemoselectivity

The choice of solvent can significantly influence the reaction mechanism, rate, and, crucially, the regioselectivity of pyrazole synthesis, especially when using unsymmetrical dicarbonyl compounds or hydrazines. researchgate.netclockss.org

For instance, the cyclocondensation of aryl hydrochloride hydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide has been shown to provide better regioselectivity and yields compared to reactions in polar protic solvents like ethanol. mdpi.comnih.gov In another study, the reaction of methyl 3,5-dioxohexanoate with methylhydrazine yielded a mixture of two regioisomeric pyrazolylacetates when conducted in methanol. clockss.org However, when the reaction was performed in acetic acid, only one of the isomers was obtained in high yield, demonstrating a complete reversal of regioselectivity driven by the solvent and its acidity. clockss.org The reaction conditions, including the solvent and pH, can alter the relative reactivity of the two carbonyl groups in the dicarbonyl compound and the two nitrogen atoms in the substituted hydrazine, thereby directing the cyclization pathway. researchgate.net

The following table illustrates the effect of solvent on the product distribution in a representative pyrazole synthesis.

| Reactants | Solvent | Product Ratio (Isomer 1 : Isomer 2) | Reference |

| Methyl 3,5-dioxohexanoate, Methylhydrazine | Methanol | 53% : 27% | clockss.org |

| Methyl 3,5-dioxohexanoate, Methylhydrazine | Acetic Acid | 0% : 70% | clockss.org |

| 1,3-diketone, Arylhydrazine HCl | Ethanol | Mixture of regioisomers | nih.gov |

| 1,3-diketone, Arylhydrazine HCl | N,N-Dimethylacetamide | Single regioisomer | nih.gov |

This table is interactive. Click on the headers to sort the data.

Oxidation-Induced N–N Bond Coupling Pathways

A less common but mechanistically fascinating route to pyrazoles involves the formation of the N–N bond as a final, key step, often induced by oxidation. rsc.orgnih.govresearchgate.netacs.org This contrasts with the traditional approach where a pre-formed N–N bond (in hydrazine) is incorporated. These novel methods offer access to multisubstituted pyrazoles from simple, non-hydrazine precursors. researchgate.netacs.org

One such strategy involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes. acs.org In this process, a diazatitanacyclohexadiene intermediate is formed, which upon 2-electron oxidation, undergoes a reductive elimination to form the N–N bond and the pyrazole ring. rsc.orgacs.org Mechanistic studies have revealed that this N–N coupling is triggered by the oxidation of the diazatitanacycle and may proceed through an electrocyclic ring closure analogous to a Nazarov cyclization. researchgate.netacs.org Kinetic and mechanistic investigations using oxidants like TEMPO and ferrocenium (B1229745) salts have shown that the initial oxidation step is often rate-determining. rsc.orgnih.govumn.edu This modular approach is advantageous as it avoids the use of potentially hazardous hydrazine reagents. researchgate.net

Synthetic Optimization and Scalability Considerations in Pyrazol-5-amine Synthesis

The transition of a synthetic route from laboratory-scale to industrial production requires careful optimization of reaction parameters and consideration of scalability. For pyrazol-5-amine synthesis, this involves maximizing yield and purity while ensuring the process is safe, cost-effective, and environmentally sustainable.

Optimization studies often focus on catalyst selection, solvent choice, temperature, and reaction time. For example, in an N-heterocyclic carbene (NHC)-catalyzed synthesis of chiral pyrazole-functionalized nitriles, various catalysts, bases, and solvents were screened to achieve high yield and enantioselectivity. acs.org The use of dioxane as a solvent and a specific NHC catalyst with a triphenylbenzene substituent was found to be optimal. acs.org

Scalability is a major challenge. Processes that are efficient on a small scale may not be directly transferable to large-scale production. Continuous flow chemistry offers a promising solution. acs.org A multi-kilogram scale synthesis of a drug intermediate containing a pyrazole core was successfully demonstrated using a fully continuous process. acs.org The synthesis involved a condensation reaction under superheated conditions in a flow reactor—a feat not feasible in batch processing—followed by continuous extraction, solvent switching, and crystallization. acs.org This approach not only improves safety and efficiency but also simplifies equipment qualification for manufacturing. A gram-scale synthesis of a chiral pyrazole derivative was also successfully conducted, demonstrating the robustness and potential industrial applicability of the optimized methodology. acs.org

Chemical Transformations and Derivatization Studies of Pyrazol 5 Amine Scaffolds

Functionalization of the Exocyclic Amine Group

The exocyclic amine group at the 5-position of the pyrazole (B372694) ring is a key site for functionalization, readily participating in reactions typical of primary amines. These include nucleophilic substitution and acylation reactions, which are instrumental in the synthesis of novel pyrazole derivatives.

Nucleophilic Substitution Reactions with Aromatic Acid Chlorides

The primary amine of 5-aminopyrazoles is nucleophilic and can react with various electrophiles, including aromatic acid chlorides. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acid chloride, leading to the formation of an N-aroyl-pyrazol-5-amine derivative and hydrochloric acid. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

While specific studies on the reaction of 3-(4-methoxybenzyl)-1H-pyrazol-5-amine with a wide array of aromatic acid chlorides are not extensively documented, the general reactivity of 5-aminopyrazoles suggests that it would readily undergo such transformations. beilstein-archives.org For instance, the synthesis of N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides is achieved by treating 5-amino-3-aryl-1H-pyrazoles with substituted benzoyl chlorides in a suitable solvent like dichloromethane. beilstein-archives.org This general methodology is applicable to the target compound, allowing for the introduction of various substituted aryl groups.

Acylation and Benzamidation Strategies

Acylation, particularly benzamidation, of the exocyclic amine is a common strategy to diversify the pyrazol-5-amine core. In a study focused on the synthesis of antimicrobial agents, a series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized. researchgate.net Although the C3 substituent is a cyclopropyl (B3062369) group instead of a 4-methoxybenzyl group, the N1-substituent is the same, and the reaction at the 5-amino group is directly analogous to the potential reactions of This compound .

In this study, the 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine was reacted with various substituted benzoyl chlorides in the presence of a base to yield the corresponding benzamides. researchgate.net This highlights a robust method for the functionalization of the exocyclic amine.

Table 1: Examples of Benzamidation of a 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine researchgate.net

| Benzoyl Chloride Substituent | Product |

| 4-Chloro | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-4-chlorobenzamide |

| 2,4-Dichloro | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide |

| 4-Nitro | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-4-nitrobenzamide |

| 3,4,5-Trimethoxy | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide |

Transformations Involving the Pyrazole Ring Nitrogens

The pyrazole ring contains two nitrogen atoms, both of which can potentially undergo substitution, although the N1 position is generally more reactive in deprotonated pyrazoles.

N-Substitution Strategies and Reagents

The N-H proton of the pyrazole ring can be removed by a base, and the resulting pyrazolide anion can be alkylated or arylated. The regioselectivity of this reaction can be influenced by the substituents on the pyrazole ring and the reaction conditions. Alkylation of amines with alkyl halides is a common method for forming C-N bonds. libretexts.org

A general and efficient method for the N-alkylation of (hetero)aromatic primary amines using benzyl (B1604629) alcohols in the presence of sodium hydroxide (B78521) has been reported. researchgate.net This method proceeds through a hydride ion transformation from the alcohol. While this was demonstrated on a range of amines, the principle can be extended to the N-alkylation of the pyrazole ring of This compound .

Furthermore, direct alkylation using alkyl halides is a standard procedure. For example, the N-alkylation of a pyrazole derivative with 1-(chloromethyl)-4-methoxybenzene in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724) has been documented. masterorganicchemistry.com This specific reagent would lead to the introduction of a 4-methoxybenzyl group at the N1 position of the pyrazole ring.

Table 2: General Reagents for N-Substitution of Pyrazoles

| Reagent Type | Specific Example | Potential Product with this compound |

| Benzyl Halide | 1-(chloromethyl)-4-methoxybenzene | 1-(4-methoxybenzyl)-3-(4-methoxybenzyl)-1H-pyrazol-5-amine |

| Alkyl Halide | Iodomethane | 1-methyl-3-(4-methoxybenzyl)-1H-pyrazol-5-amine |

| Benzyl Alcohol | Benzyl alcohol | 1-benzyl-3-(4-methoxybenzyl)-1H-pyrazol-5-amine |

It is important to note that alkylation can also occur on the exocyclic amine, leading to a mixture of products. The reaction conditions often need to be carefully controlled to achieve the desired regioselectivity. mdpi.com

Modifications at Other Ring Positions for Diverse Derivatives

While the primary reactive sites are the amino group and the ring nitrogens, it is also possible to introduce functional groups at other positions on the pyrazole ring, such as the C4 position.

Introduction of Sulfur-Containing Moieties

The introduction of sulfur-containing functional groups can significantly modify the properties of the pyrazole scaffold. One common method is the introduction of a thiocyanate (B1210189) group, which can then be further transformed.

A method for the direct C-H thiocyanation of 5-aminopyrazoles at the C4 position has been developed using an electrochemical approach with a thiocyanate ion source. nih.govrsc.org This metal-free method provides a route to 4-thiocyanato-5-aminopyrazoles. These intermediates can then undergo condensation reactions to form more complex heterocyclic systems. nih.govrsc.org

Another approach involves the reaction of 5-aminopyrazoles with isothiocyanates to form thiourea (B124793) derivatives. For example, stirring a 5-aminopyrazole with phenyl isothiocyanate in the presence of a base like potassium hydroxide can lead to the formation of a pyrazolyl thiourea. This reaction introduces a versatile thiourea moiety onto the exocyclic amine. While a specific example for This compound is not available, this general reactivity is expected.

Table 3: Methods for Introducing Sulfur-Containing Moieties to Pyrazole Scaffolds

| Reaction Type | Reagents | Resulting Functional Group |

| C-H Thiocyanation | KSCN, K2S2O8 | -SCN at C4 |

| Thiourea Formation | Phenyl isothiocyanate | -NH-C(S)-NH-Ph at C5-amine |

These transformations highlight the chemical versatility of the This compound scaffold, allowing for the synthesis of a wide range of derivatives through functionalization at the exocyclic amine, the pyrazole ring nitrogens, and other ring positions.

Oxidative Dehydrogenative Couplings of Pyrazol-5-amines

Oxidative dehydrogenative coupling reactions represent a powerful strategy for the formation of new chemical bonds, and pyrazol-5-amines have emerged as suitable substrates for such transformations. acs.org These reactions often proceed via C-H/N-H, C-H/C-H, or N-H/N-H bond functionalization, leading to the synthesis of complex molecules from simpler precursors. mdpi.com

Research has demonstrated that the dimerization of pyrazol-5-amines can be achieved through oxidative coupling. For instance, the coupling of 3-methyl-1-phenyl-1H-pyrazol-5-amine has been shown to produce pyrazole-fused pyridazines and pyrazines through a copper-promoted, highly chemoselective process. nih.gov This transformation highlights the ability to selectively form different fused systems by tuning the reaction conditions.

In a notable study, new oxidative dehydrogenative couplings of pyrazol-5-amines were developed for the selective synthesis of azopyrrole derivatives. acs.org One approach involved a simultaneous iodination and oxidation to install both C-I and N-N bonds. acs.org An alternative method utilized a copper-catalyzed oxidative coupling process. acs.org The resulting iodo-substituted azopyrroles could be further functionalized, for example, through Sonogashira cross-coupling with terminal alkynes to generate novel azo compounds. acs.org

While specific studies detailing the oxidative dehydrogenative coupling of this compound are not prevalent in the reviewed literature, the reactivity of analogous pyrazol-5-amines provides a strong indication of its potential to undergo similar transformations. The general reaction conditions for such couplings often involve a metal catalyst, such as copper or palladium, and an oxidant. nih.govdntb.gov.ua

Table 1: Examples of Oxidative Dehydrogenative Coupling Reactions of Pyrazol-5-amines

| Starting Material | Catalyst/Reagent | Product Type | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Cu(OAc)2, Benzoyl peroxide | Pyrazole-fused pyridazine | nih.gov |

| Pyrazol-5-amines | I2/TBHP | Iodo-substituted azopyrroles | nih.gov |

| Pyrazol-5-amines | Copper catalyst | Azopyrroles | nih.gov |

This table presents examples of oxidative dehydrogenative couplings with pyrazol-5-amine derivatives, illustrating the types of products that can be formed.

Role as Building Blocks for Complex Heterocyclic Systems

5-Aminopyrazoles are well-established as pivotal precursors in the design and synthesis of fused heterocyclic systems, particularly pyrazoloazines. beilstein-journals.orgnih.gov The polyfunctional nature of the 5-aminopyrazole core, with its distinct nucleophilic centers (5-NH2, 1-NH, and 4-CH), allows for versatile reactivity with various electrophilic partners to construct fused ring systems. beilstein-journals.orgmdpi.com

The condensation of 5-aminopyrazoles with bielectrophilic reagents is a common and effective method for the synthesis of a wide array of fused pyrazoloazines, including pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines. beilstein-journals.orgnih.gov These reactions take advantage of the nucleophilicity of the amino group and the ring nitrogen to form new heterocyclic rings.

The utility of 5-aminopyrazoles as precursors for fused pyrazoloazines is exemplified by their reaction with various carbonyl-containing compounds. Specifically, the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological and pharmacological interest, frequently employs 3-substituted-5-amino-1H-pyrazoles as the starting material. nih.govmathnet.ru

The reaction of a 3-substituted-5-amino-1H-pyrazole, such as this compound, with a β-dicarbonyl compound or its equivalent is a primary route to pyrazolo[1,5-a]pyrimidines. nih.gov The reaction proceeds through a cyclocondensation mechanism, where the 5-amino group and the N1-nitrogen of the pyrazole ring react with the two electrophilic centers of the dicarbonyl compound to form the fused pyrimidine (B1678525) ring. The specific regioselectivity of the cyclization can often be controlled by the nature of the substituents on both the pyrazole and the dicarbonyl compound, as well as the reaction conditions. nih.gov

For instance, the condensation of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) has been shown to yield cyclopentapyrazolo[1,5-a]pyrimidines with good regioselectivity. nih.gov Similarly, reactions with 1,3-diketones or keto esters in the presence of an acid catalyst are effective methods for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov

Table 2: Examples of Reagents Used in the Synthesis of Fused Pyrazoloazines from 5-Aminopyrazoles

| 5-Aminopyrazole Derivative | Reagent | Fused Heterocyclic System | Reference |

| 3-Substituted-5-amino-1H-pyrazoles | Cyclic β-dicarbonyl compounds | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |

| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles | 1,3-Diketones or keto esters | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 3-Amino-4-cyanopyrazole | Ethylacetoacetate, Diethyl malonate | Pyrazolo[1,5-a]pyrimidines | researchgate.net |

| 5-Amino-1H-pyrazoles | 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | nih.gov |

This table showcases various bielectrophilic reagents that react with 5-aminopyrazole derivatives to form different fused pyrazoloazine ring systems.

Computational Chemistry and Molecular Modeling Studies of Pyrazole Derivatives

Application of Density Functional Theory (DFT) in Electronic Structure Analysis

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of pyrazole (B372694) derivatives. eurasianjournals.com It offers a balance between computational cost and accuracy, making it suitable for a wide range of molecular systems.

Quantum mechanical calculations, particularly those employing DFT, are instrumental in understanding the electronic properties of pyrazole derivatives. eurasianjournals.com These calculations can determine key electronic descriptors that influence the reactivity and interaction of these molecules. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

In a study on various pyrazole derivatives, DFT calculations at the B3LYP/6-31G level have been used to elucidate their electronic structure. researchgate.net The molecular electrostatic potential (MEP) is another crucial property derived from these calculations, which helps in identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net For 3-(4-methoxybenzyl)-1H-pyrazol-5-amine, the nitrogen atoms of the pyrazole ring and the amine group are expected to be regions of high electron density, making them susceptible to electrophilic attack, while the hydrogen atoms of the amine and the pyrazole ring would be electrophilic centers.

A study on 5-(4-fluorophenyl)-1H-pyrazol-3-amine utilized DFT calculations with the B3LYP/6-311+G(2d,p) functional method to analyze its molecular electrostatic potential and frontier molecular orbitals. tandfonline.com Such analyses provide a theoretical foundation for understanding the non-covalent interactions and reactivity of similar pyrazole derivatives. tandfonline.com

| Calculated Electronic Property | Significance | Example from Pyrazole Derivative Studies |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | DFT calculations on pyrazole derivatives help in understanding their reaction mechanisms. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. | MEP analysis of pyrazole derivatives reveals potential sites for intermolecular interactions. researchgate.net |

| Mulliken Atomic Charges | Describes the distribution of electron density among the atoms in a molecule. | Calculation of Mulliken charges helps in understanding the charge distribution in pyrazole derivatives. researchgate.net |

The three-dimensional structure of a molecule is fundamental to its function. Computational methods are employed to perform conformational analysis and geometry optimization to find the most stable arrangement of atoms in a molecule. mdpi.com For flexible molecules like this compound, which has a rotatable methoxybenzyl group, understanding the preferred conformation is crucial.

Geometry optimization is typically the first step in any computational study, aiming to find the minimum energy structure on the potential energy surface. mdpi.com Various methods, including semi-empirical, ab initio, and DFT, can be used for this purpose. mdpi.com For pyrazole derivatives, DFT methods are often preferred for their accuracy. researchgate.netresearchgate.net A study on pyrazolone (B3327878) derivatives combined X-ray crystallography with theoretical calculations to investigate their conformational preferences, revealing that both folded and open conformations can be stable depending on the specific substituents and the environment (solid-state vs. gaseous phase). bohrium.com The geometry and topology of molecular conformational spaces are complex and have significant implications for understanding molecular properties and interactions. arxiv.org

| Computational Method | Application in Pyrazole Derivatives | Key Findings |

| Density Functional Theory (DFT) | Optimization of the molecular geometry of pyrazole derivatives to their lowest energy state. researchgate.net | Provides accurate bond lengths, bond angles, and dihedral angles. |

| X-ray Crystallography | Experimental determination of the solid-state conformation of pyrazole derivatives. | Can reveal specific intermolecular interactions, such as hydrogen bonding, in the crystal lattice. bohrium.com |

| Hirshfeld Surface Analysis | Quantitative analysis of intermolecular interactions in the crystalline state. | Helps in understanding the nature and extent of different types of intermolecular contacts. tandfonline.com |

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a small molecule, such as a pyrazole derivative, might interact with a biological target, typically a protein. eurasianjournals.comnih.gov

Molecular docking studies on pyrazole derivatives have been conducted to explore their potential as inhibitors of various enzymes. For example, pyrazole derivatives have been docked into the active sites of cyclooxygenase-2 (COX-2), cyclin-dependent kinase 8 (CDK8), and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govresearchgate.netchemmethod.com These studies help in understanding the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

In a study on novel pyrazole derivatives as potential anticancer agents, molecular docking was used to predict their interactions with the VEGFR-2 kinase active site. nih.gov The results showed that the synthesized compounds exhibited significant docking interactions, which correlated with their in vitro and in vivo activities. nih.gov Similarly, docking studies on pyrazole derivatives as COX-2 inhibitors revealed that compounds with a benzene (B151609) sulphonamide group showed good binding in the selective pocket of the enzyme. rjpn.org For this compound, docking studies could be performed against various cancer-related targets to predict its potential as an anticancer agent, with the methoxybenzyl and amine groups likely playing crucial roles in forming interactions with the protein's active site.

| Biological Target | Pyrazole Derivative Type | Key Predicted Interactions |

| Cyclooxygenase-2 (COX-2) | Pyrazole derivatives with a benzene sulphonamide group | Hydrogen bonding and hydrophobic interactions within the active site. rjpn.org |

| Cyclin-Dependent Kinase 8 (CDK8) | Pyrazole-based inhibitors | Strong interactions facilitated by the pyrazole scaffold. chemmethod.comchemmethod.com |

| VEGFR-2 Kinase | Novel pyrazole derivatives | Significant interactions with active site amino acids. nih.govnih.gov |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. High-throughput virtual screening (HTVS) of pyrazole compounds has been employed to discover new inhibitors for enzymes like CDK8. chemmethod.comchemmethod.com This approach allows for the rapid and cost-effective screening of thousands of compounds, prioritizing a smaller, more manageable set for further experimental testing. chemmethod.com

In silico screening can also be used for lead optimization, where an initial hit compound is systematically modified to improve its binding affinity and other properties. For this compound, in silico screening could be used to explore various substitutions on the pyrazole ring or the benzyl (B1604629) group to enhance its predicted binding to a specific biological target. This process can be guided by the results of initial docking studies and QSAR models. capes.gov.br

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

3D-QSAR models have been developed for pyrazole derivatives to identify molecular properties that have the highest impact on their antitumor activity. nih.gov These models can provide insights into the steric and electronic requirements for optimal activity. For example, a 3D-QSAR study on pyrazole derivatives with anticancer activity against lung cancer cells helped in designing new compounds with improved potency. nih.gov The study showed a good agreement between the predicted and experimentally measured activities for the newly synthesized compounds. nih.gov

2D-QSAR models have also been developed for pyrazole derivatives against various cancer cell lines, using molecular descriptors to predict their anti-proliferative activity. nih.govresearchgate.net These models have been used to predict the activity of in-house synthesized pyrazole derivatives and to guide the design of new compounds with enhanced anticancer activity. nih.govresearchgate.net For a compound like this compound, QSAR models could be utilized to predict its potential biological activities based on its structural features and to suggest modifications that could enhance a desired activity.

| QSAR Model Type | Application for Pyrazole Derivatives | Key Outcome |

| 3D-QSAR | Identifying molecular properties impacting antitumor activity against lung cancer cells. nih.gov | Guided the design of new pyrazole derivatives with improved anticancer activity. nih.gov |

| 2D-QSAR | Predicting the anti-proliferative activity of pyrazole derivatives against various cancer cell lines. nih.govresearchgate.net | Enabled the prediction of activity for new compounds and guided further synthesis. nih.govresearchgate.net |

| 2D and 3D QSAR | Development of models for pyrazole derivatives as acetylcholinesterase inhibitors. shd-pub.org.rs | Provided valuable information for the future design of potent AChE inhibitors. shd-pub.org.rs |

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space

Molecular Dynamics (MD) simulations are powerful computational methods used to explore the dynamic behavior and conformational space of molecules like pyrazole derivatives. eurasianjournals.com By simulating the physical movements of atoms and molecules over time, MD provides detailed insights into how these compounds behave, flex, and interact with their biological targets. eurasianjournals.comnih.gov This technique is instrumental in validating the stability of binding poses identified through molecular docking and understanding the structural changes that occur upon binding. nih.govnih.gov

A key application of MD simulations in the study of pyrazole derivatives is to assess the stability of the ligand-receptor complex. nih.govresearchgate.net For instance, in studies involving pyrazole derivatives as kinase inhibitors, MD simulations lasting for nanoseconds are performed to confirm that the compound remains stably bound within the active site of the enzyme. nih.govresearchgate.net The consistency of interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation is a strong indicator of a stable and valid binding conformation. nih.gov

To quantify the stability and dynamic behavior, several parameters are analyzed from the MD trajectories:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone, the ligand, and the complex to assess structural stability over the simulation time. A system that reaches a stable equilibrium will show its RMSD value fluctuating around a constant average. nih.govresearchgate.net For example, in a study of pyrazole derivatives binding to the main protease of SARS-CoV-2, the complex was considered well-equilibrated as the RMSD ranged from 0.20 to 0.35 nm. nih.gov

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual amino acid residues or atoms around their average position. researchgate.net It helps to identify flexible regions of the protein and how ligand binding might affect this flexibility. researchgate.net

The insights gained from MD simulations, such as binding free energy calculations using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), help to identify key residues responsible for binding affinity and guide the design of more potent derivatives. nih.govresearchgate.net

Table 1: Key Parameters from Molecular Dynamics Simulations of Pyrazole Derivatives

| Parameter | Description | Significance in Pyrazole Research | Reference |

| Simulation Time | The duration of the molecular dynamics simulation, typically in nanoseconds (ns). | Longer simulations provide more robust sampling of conformational space and stability assessment. | nih.gov |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the simulated structure and a reference structure. | Indicates the stability of the protein-ligand complex over time. Low, stable RMSD suggests a stable binding mode. | nih.govresearchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the displacement of each atom or residue from its average position during the simulation. | Identifies flexible and rigid regions of the protein and ligand, highlighting areas that may be important for binding. | researchgate.net |

| Binding Free Energy (e.g., MM/PBSA) | An estimation of the free energy change upon ligand binding to a receptor. | Quantifies the strength of the interaction and identifies the energetic contributions (van der Waals, electrostatic) of key residues. | nih.gov |

| Hydrogen Bond Occupancy | The percentage of simulation time that a specific hydrogen bond is present. | Determines the stability and importance of hydrogen bonds in anchoring the pyrazole derivative to its target. | nih.gov |

Investigation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The biological activity and solid-state structure of pyrazole derivatives are heavily influenced by noncovalent intermolecular interactions, primarily hydrogen bonding and π-π stacking. nih.govnih.govresearchgate.net Computational studies are vital for characterizing these interactions and understanding their role in molecular recognition and crystal packing. researchgate.net

Hydrogen Bonding: The pyrazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the sp2-hybridized nitrogen atom), allowing it to form robust and directional hydrogen bonds. acs.orgnih.gov These interactions are crucial for the binding of pyrazole derivatives to biological targets like enzymes and receptors. nih.govnih.gov For example, crystallographic analysis and computational models of pyrazole derivatives have highlighted dense hydrogen bonding networks (e.g., N-H···N or N-H···O) that stabilize the crystal structure and are critical for the conformation required for biological activity. acs.orgresearchgate.net In complexes with target proteins, pyrazole derivatives often form key hydrogen bonds with backbone residues in the active site, mimicking interactions of natural ligands. nih.gov The amine group in a compound like this compound can also participate as a hydrogen bond donor. Studies on structurally similar pyrazoles, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, reveal that the amine group can form N-H···O contacts with carbonyl groups or N-H···S contacts with thioamide groups, demonstrating the versatility of these interactions. mdpi.com

π-π Stacking: The aromatic nature of the pyrazole ring facilitates π-π stacking interactions, which occur when aromatic rings are packed in a face-to-face or parallel-displaced manner. nih.govlibretexts.org These interactions contribute significantly to the stability of both protein-ligand complexes and crystal structures. nih.govacs.org For instance, the pyrazole ring can engage in π-π stacking with aromatic amino acid residues like tyrosine in a protein's binding pocket. acs.org The arrangement and strength of these stacking interactions can be tailored by the substituents on the pyrazole ring. nih.gov In some cases, unique face-to-face π-π stacking is observed, which can be critical for the material's properties. nih.gov These interactions, along with cation-π and X-H-π interactions, are fundamental to the principles of host-guest chemistry and molecular assembly. libretexts.org

Table 2: Common Intermolecular Interactions in Pyrazole Derivatives

| Interaction Type | Description | Role in Pyrazole Derivatives | Reference |

| Hydrogen Bonding (N-H···A) | An interaction between a hydrogen atom on the pyrazole nitrogen (donor) and an electronegative atom (A), such as oxygen or nitrogen (acceptor). | Crucial for binding to biological targets and stabilizing crystal structures. | acs.orgnih.govmdpi.com |

| Hydrogen Bonding (C-H···A) | Weaker hydrogen bonds involving a carbon-hydrogen bond as the donor. | Contribute to the overall stability of the crystal packing. | researchgate.net |

| π-π Stacking | A noncovalent interaction between the electron clouds of adjacent aromatic rings (e.g., pyrazole-phenyl). | Stabilizes protein-ligand complexes and influences the packing of molecules in the solid state. | nih.govacs.org |

| π-Anion Interaction | An attractive interaction between an electron-rich π-system (the pyrazole ring) and a nearby anion. | Can enhance binding affinity to target proteins that have anionic residues like aspartate in the active site. | acs.org |

Advanced Computational Methods in Pyrazole Research

Beyond standard docking and MD simulations, advanced computational methods are being leveraged to accelerate and refine the study of pyrazole derivatives. eurasianjournals.comresearchgate.net These approaches aim to improve predictive accuracy, handle greater molecular complexity, and speed up the discovery process. researchgate.netnih.gov

Machine learning (ML) is increasingly being integrated with computational chemistry to accelerate the discovery of novel pyrazole-based compounds. eurasianjournals.comresearchgate.net ML algorithms can analyze large datasets to build predictive models, bypassing the need for computationally expensive simulations for every new candidate molecule. researchgate.netschrodinger.com

A primary application is the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov These models establish a mathematical correlation between the molecular descriptors (features representing the physicochemical properties of the molecules) and their experimental properties or activities. researchgate.net For example, ML algorithms like random forests and artificial neural networks have been used to build robust QSPR models for predicting the crystalline density of pyrazole-based energetic materials, a key performance indicator. researchgate.net This data-driven approach allows for the rapid in silico screening of vast virtual libraries of pyrazole derivatives to identify candidates with desired properties before committing to their synthesis and experimental testing. researchgate.netnih.gov

Furthermore, ML models are being developed to predict optimal reaction conditions, including catalysts and solvents, which can streamline the synthesis of new pyrazole derivatives. nih.gov By learning from vast databases of published chemical reactions, these tools can suggest efficient synthetic pathways, reducing the trial-and-error often involved in chemical synthesis. nih.gov

Multi-scale modeling is an emerging computational strategy that aims to bridge the gap between different levels of theoretical accuracy and system complexity. eurasianjournals.com This approach combines multiple modeling techniques to study a system at different scales, from the electronic structure level (quantum mechanics, QM) to the atomistic level (molecular mechanics, MM) and even to the macroscopic level. eurasianjournals.comresearchgate.net

In the context of pyrazole research, a multi-scale approach might involve using high-level QM calculations to accurately parameterize the force field for a specific pyrazole derivative. eurasianjournals.com This newly parameterized force field can then be used in large-scale MM-based molecular dynamics simulations to study its interaction with a complex biological environment, such as a protein embedded in a cell membrane. eurasianjournals.com

While computationally demanding, the integration of multi-scale modeling promises to deliver more accurate and comprehensive insights into the behavior of pyrazole derivatives. eurasianjournals.comresearchgate.net It represents a key future direction in the field, aiming to overcome the limitations of individual computational methods and provide a more holistic understanding of molecular systems. eurasianjournals.com

Structure Activity Relationship Sar Studies in Pyrazol 5 Amine Derivatives

Methodologies for SAR Elucidation in Analogue Series

The elucidation of Structure-Activity Relationships (SAR) for pyrazol-5-amine derivatives involves a combination of computational and experimental strategies. These methodologies aim to identify the key structural features responsible for the biological activity and to understand how modifications affect potency and selectivity. nih.govnih.gov

A primary experimental approach is the systematic synthesis of analogue series, where specific parts of the lead molecule, such as 3-(4-methoxybenzyl)-1H-pyrazol-5-amine, are methodically altered. nih.govacs.org This involves modifying substituents at different positions on the pyrazole (B372694) ring and the attached functional groups. nih.gov Techniques like parallel synthesis can be employed to efficiently generate a library of related compounds for screening. nih.gov The biological activity of these analogues is then evaluated through in vitro assays, such as enzyme inhibition assays or cell-based proliferation assays, to determine parameters like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). nih.govmdpi.comnih.gov

Computational methods play a crucial and complementary role in SAR studies. researchgate.net Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) are used to build predictive models that correlate the three-dimensional properties of molecules with their biological activity. researchgate.net Molecular docking simulations are performed to predict the binding mode of pyrazole derivatives within the active site of a biological target, such as a protein kinase or receptor. mdpi.comnih.gov These simulations help to visualize and analyze the key molecular interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that contribute to binding affinity. nih.gov

Furthermore, physicochemical properties such as lipophilicity (logP), electronic distribution, and steric parameters are calculated and correlated with biological activity. nih.gov The Hammett equation, a linear free-energy relationship, can be used to quantify the effect of substituents on the electronic properties of the pyrazole ring and how this influences reaction rates or biological interactions. rsc.org By combining these diverse methodologies, researchers can build a comprehensive understanding of the SAR for a given series of pyrazole analogues, facilitating the design of optimized molecules. acs.orgrsc.org

Impact of Substituent Variation on Molecular Interactions

The nature and position of substituents on the pyrazole ring are critical determinants of the biological activity of pyrazol-5-amine derivatives. nih.gov Altering these functional groups can profoundly affect the molecule's ability to interact with its biological target.

The pyrazole core offers multiple positions (N1, C3, C4, and C5) for substitution, and the functional groups at each position play distinct roles in modulating biological activity. mdpi.commdpi.com The amine group at the C5 position, characteristic of 5-aminopyrazoles, is often a key interaction point, capable of forming hydrogen bonds with target proteins. mdpi.com

Systematic variation of substituents has yielded important SAR insights across various studies. For instance, in a series of pyrazole derivatives designed as kinase inhibitors, the introduction of a thiazole (B1198619) moiety was found to enhance cytotoxic efficacy against cancer cell lines. nih.gov Similarly, for pyrazole-based inhibitors of the PD-1/PD-L1 interaction, replacing a thiazole with a pyrazole fragment was a key step in the design process. acs.org

The substituent at the C3 position, occupied by a 4-methoxybenzyl group in the title compound, significantly influences activity. Its size, hydrophobicity, and hydrogen bonding capacity can dictate the fit into a binding pocket. In studies on pyrazole-based lamellarin O analogues, aryl groups at the C3 and C4 positions were crucial for cytotoxicity, with specific methoxy (B1213986) substitutions enhancing activity against certain colon cancer cell lines. rsc.org Research on aminopyrazole derivatives has shown that the presence of an ester group at the C4 position was essential for antimalarial activity, while its replacement with a nitrile group resulted in a loss of inhibition. mdpi.com

The following table summarizes findings on how substituents at different positions of the pyrazole ring influence biological activity.

| Position | Substituent Type | Observed Effect on Biological Activity | Target/Activity | Reference |

|---|---|---|---|---|

| C3/C5 | Dialkyl substitution | Important for NAAA inhibitory activity; mono- or unsubstituted analogues were inactive. | NAAA Inhibition | nih.gov |

| C3 | Phenyl, 4-fluorophenyl | Crucial for cytotoxic activity in pyrazole-based lamellarin O analogues. | Anticancer (Colorectal) | rsc.org |

| C4 | Ester functionality | Essential for activity; substitution with a nitrile group led to loss of inhibition. | Antimalarial | mdpi.com |

| C4 | Trifluoromethyl group | Identified as a lead structure in the development of new pharmacologically active compounds. | General Pharmacological Activity | mdpi.com |

| General | Thiazole moiety | Supported antitumor role with high cytotoxic efficacy against MCF-7 breast cancer cells. | Anticancer | nih.gov |

Substitution at the N1 position of the pyrazole ring has a profound impact on the molecule's electronic properties, conformation, and ability to form hydrogen bonds, thereby influencing its biological interaction profile. mdpi.comnih.gov The N1 substituent can alter the acidity of the remaining N-H proton (if present) and modulate the electron density of the entire heterocyclic system. mdpi.com

Studies on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as allosteric modulators of the mGluR5 receptor demonstrated that the nature of the substituent on the N1-phenyl ring was critical for activity. nih.gov The presence of an ortho-halogen atom on this phenyl ring significantly increased both binding and functional activities. nih.gov This highlights the importance of the N1-substituent in orienting the molecule correctly within the receptor's allosteric binding site.

Furthermore, research into the aromaticity of pyrazole derivatives has shown that N-substitution can significantly influence the electronic character of the ring. researchgate.net Electron-withdrawing groups at the N1 position tend to decrease the aromaticity of the pyrazole ring. This change in electronic structure can affect the strength of π-π stacking interactions and other non-covalent bonds with biological targets. researchgate.net In the development of IRAK4 inhibitors, modifying the N1-substituent was a key strategy to improve physical properties and permeability, leading to compounds with excellent potency and pharmacokinetic profiles suitable for oral administration. nih.gov

The table below illustrates the effect of N-substitution on the biological activity of pyrazole derivatives.

| N1-Substituent Type | Observed Effect on Biological Activity/Properties | Target/Activity | Reference |

|---|---|---|---|

| Phenyl ring with ortho-halogen | Increased binding and functional activity. | mGluR5 Positive Allosteric Modulation | nih.gov |

| Phenyl ring with para-nitro group (electronegative) | Increased potency in the benzamide (B126) moiety. | mGluR5 Positive Allosteric Modulation | nih.gov |

| Electron-withdrawing groups | Decreases aromaticity of the pyrazole ring. | Aromaticity/Electronic Properties | researchgate.net |

| Varied substituents (in pyrazolo[1,5-a]pyrimidines) | Guided improvements in permeability and cLogD. | IRAK4 Inhibition | nih.gov |

Conformational Flexibility and Steric Effects in SAR

The three-dimensional shape of a molecule, governed by its conformational flexibility and steric properties, is paramount for its interaction with a biological target. In pyrazol-5-amine derivatives, the rotational freedom around single bonds allows the molecule to adopt various conformations, and only specific conformations may be able to bind effectively to a receptor or enzyme active site. nih.gov

For a molecule like this compound, significant conformational flexibility exists due to the rotation around the bond connecting the benzyl (B1604629) group to the pyrazole ring and the bond connecting the methoxy group to the phenyl ring. The spatial arrangement of these groups is critical. X-ray crystallography studies of a related compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, revealed that the phenyl and methoxy-benzene groups are rotated out of the plane of the central pyrazole ring by 29.4° and 37.0°, respectively. nih.gov This non-planar conformation is a key structural feature that influences how the molecule presents its interactive groups to a binding partner.

Steric effects, which relate to the size and bulkiness of substituents, also play a crucial role. A bulky substituent can create steric hindrance, either preventing the molecule from fitting into a narrow binding pocket or, conversely, promoting a tighter fit by occupying a specific hydrophobic cavity. nih.gov For example, in the synthesis of certain pyrazole derivatives, a bulky tert-butyl substituent was found to be unreactive, likely due to its steric barrier. nih.gov In the context of enzyme inhibition, molecular docking studies of pyrazolopyrimidine derivatives targeting the mitotic kinesin Eg5 showed that inhibitors bind to allosteric sites, with their efficacy depending on how well their conformation and steric bulk complement the topology of these sites. nih.gov Therefore, optimizing the size and conformation of substituents is a key aspect of designing potent and selective pyrazole-based inhibitors.

Electronic Properties and Their Correlation with Activity

The electronic properties of pyrazol-5-amine derivatives are intrinsically linked to their biological activity. The distribution of electrons within the molecule, influenced by its various functional groups, dictates its reactivity, polarity, and ability to form non-covalent interactions such as hydrogen bonds and electrostatic interactions. nih.gov

The pyrazole ring itself is an aromatic heterocycle with two nitrogen atoms: a basic, pyridine-like nitrogen and a non-basic, pyrrole-like nitrogen. mdpi.com Substituents on the ring can modulate the properties of these nitrogen atoms. Electron-donating groups increase the acidity of the pyrrole-like NH, while electron-withdrawing groups have the opposite effect. mdpi.com These changes influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is often critical for binding to biological targets. acs.org

Computational chemistry provides valuable tools to analyze these properties. The calculation of Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to describe the reactivity of molecules. nih.gov For instance, replacing a central pyrrole (B145914) ring with a pyrazole ring in lamellarin O analogues was expected to change the HOMO energy, which is associated with increased metabolic stability. researchgate.net The molecular electrostatic potential (MEP) map is another tool used to visualize the electron distribution and predict sites for electrophilic and nucleophilic attack, which correlates with how the molecule will interact with polar regions of a protein. nih.gov

The Hammett equation provides a quantitative way to correlate the electronic effect of substituents with activity. rsc.org Studies on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides found that electronegative substituents in the para-position of the benzamide moiety increased the potency for mGluR5 modulation, demonstrating a clear correlation between electronic properties and biological function. nih.gov Similarly, in the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives, a positive slope in the Hammett plot indicated that electron-withdrawing groups accelerate the reaction rate, a principle that often extends to biological activity. rsc.org

Exploration of Biological Interactions of Pyrazol 5 Amine Derivatives in Vitro Preclinical Context

Mechanistic Studies of Interactions with Biological Targets (In Vitro)

The versatility of the pyrazole (B372694) scaffold allows its derivatives to interact with a wide array of biological targets, including enzymes and cellular receptors. In vitro studies are crucial for elucidating the mechanisms behind these interactions and identifying promising compounds for further development.

Pyrazole derivatives have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases like cancer. mdpi.comnih.gov The pyrazole nucleus is considered a "privileged scaffold" in the development of protein kinase inhibitors (PKIs). mdpi.com

Kinase Inhibition: The pyrazole core is a key structural feature in numerous kinase inhibitors. mdpi.comnih.gov Modifications on the pyrazole ring significantly impact the selectivity and potency of these inhibitors. nih.gov

Cyclin-Dependent Kinases (CDKs): A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated potent inhibitory activity against CDK2. mdpi.com Compound 15 from this series was identified as the most potent CDK2 inhibitor with a Ki value of 0.005 µM. mdpi.com Another patented pyrazole derivative, compound 28 , acts as a selective and irreversible inhibitor of CDK12 and CDK13, with IC50 values of 9 and 5.8 nM, respectively. nih.gov

Aurora Kinases: These are serine-threonine kinases crucial for mitosis. nih.gov The pyrazole template has been instrumental in designing both selective and pan-Aurora kinase inhibitors, such as Tozasertib, Ilorasertib, and Barasertib. mdpi.com For instance, a pyrazole derivative known as Frag-1 has been reported as an Aurora B inhibitor with an IC50 value of 116 nM. nih.gov

Src Family of Tyrosine Kinases (SFKs): A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for Src kinase inhibitory activity. chapman.edu Compounds 6e and 10c showed inhibition of Src kinase with IC50 values of 5.6 and 5.1 µM, respectively. chapman.edu Furthermore, a hydroxamate derivative, 15a , was found to be a selective, metal-mediated inhibitor of C-terminal Src kinase (Csk) with an IC50 value of 2.0 µM. chapman.edu

Other Kinases: 5-Aminopyrazoles have been used as inhibitors for p38 mitogen-activated protein kinases (p38MAPK) and Bruton's tyrosine kinase (BTK). mdpi.com Additionally, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key signal transducer in inflammatory pathways. nih.gov

Inhibition of Other Enzymes: Beyond kinases, pyrazole derivatives have shown inhibitory activity against other enzyme classes.

Topoisomerase IV: Molecular docking studies have predicted that certain pyrazole and pyranopyrazole derivatives can bind to the active site of topoisomerase IV, suggesting a potential mechanism for their antibacterial activity. ekb.eg

Cyclooxygenase (COX) and Lipoxygenase (LOX): Tepoxalin, a trisubstituted pyrazole derivative, is a dual inhibitor of cyclooxygenase and lipoxygenase enzymes. nih.gov The 1,5-vicinal diaryl substitution pattern on the pyrazole ring is considered an important structural feature for COX-2 inhibitory activity. nih.gov

CYP51 (Sterol 14α-demethylase): Triazole derivatives containing a phenylethynyl pyrazole moiety have been designed as inhibitors of fungal CYP51, an essential enzyme in ergosterol (B1671047) biosynthesis. nih.gov

N-myristoyl transferase (NMT): Docking studies have suggested that certain pyrazole derivatives can interact with Aspergillus fumigatus N-myristoyl transferase, indicating a potential antifungal mechanism. tandfonline.com

| Derivative Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Compound 15 showed a Ki of 0.005 µM. | mdpi.com |

| Pyrazolo[3,4-d]pyrimidines | Src Kinase | Compound 10c exhibited an IC50 of 5.1 µM. | chapman.edu |

| Pyrazolo[3,4-d]pyrimidines | Csk | Compound 15a showed an IC50 of 2.0 µM. | chapman.edu |

| Pyrazole-based Frag-1 | Aurora B Kinase | Reported IC50 of 116 nM. | nih.gov |

| 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Potent inhibitors with IC50 values ≤ 1 nM. | nih.gov |

| Triazoles with phenylethynyl pyrazole | Fungal CYP51 | Inhibits key fungal enzyme. | nih.gov |

In vitro binding assays are fundamental in determining the affinity and selectivity of compounds for specific receptors. Pyrazole derivatives have been identified as ligands for various receptors.

Apelin Receptor: A pyrazole-based small molecule agonist (compound 8 ) of the apelin receptor was discovered through focused screening (EC50 = 21.5 µM, Ki = 5.2 µM). duke.edu Structural modifications of this initial hit led to more potent agonists with EC50 values under 100 nM. duke.edu These compounds demonstrated functional selectivity, showing a bias towards calcium mobilization over β-arrestin recruitment, which suggests a reduced potential for receptor desensitization. duke.edu

PD-1/PD-L1 Interaction: In the field of immunotherapy, small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction are of great interest. acs.org A series of 4-arylindoline derivatives incorporating a pyrazole moiety were synthesized and evaluated as PD-1/PD-L1 inhibitors. acs.org Compound J29 emerged as a highly promising inhibitor, with an IC50 value of 5.5 nM in a biochemical assay. acs.org

Other Receptor Interactions: Some N-substituted 4-amino-3,5-diphenyl-1H-pyrazoles have demonstrated remarkable local anesthetic activity, which implies interaction with voltage-gated sodium channels, although specific binding assays were not detailed. nih.gov

General Biological Potential of the Pyrazole Scaffold (Theoretical and In Vitro)

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities. benthamdirect.combenthamscience.commdpi.com This wide-ranging potential stems from the pyrazole ring's structural and electronic properties, which allow for diverse chemical modifications. mdpi.com In vitro and theoretical studies have highlighted activities including anticancer, nih.gov anti-inflammatory, mdpi.com antiviral, benthamscience.com antioxidant, mdpi.com and antihypertensive properties. mdpi.com The incorporation of fluorine or fluoroalkyl groups onto a pyrazole ring, for example, can positively affect its physicochemical and biological properties, leading to numerous commercial applications in pharmaceuticals and agrochemicals. mdpi.com The search for new therapeutic agents continually returns to this versatile scaffold, leading to the synthesis of a large number of structurally varied compounds with potent biological effects. nih.govnih.gov

A significant area of research for pyrazole derivatives is in combating microbial infections. mdpi.comnih.gov The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and the pyrazole scaffold has proven to be a fruitful starting point. nih.gov

Numerous studies have demonstrated the in vitro efficacy of pyrazole derivatives against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. benthamdirect.commdpi.com

Broad-Spectrum Activity: A group of novel pyranopyrazole derivatives showed moderate to high antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. ekb.eg Similarly, newly synthesized pyrazoles containing carbazone and thiazolidine (B150603) moieties were active against a broad spectrum of human pathogenic microorganisms. benthamdirect.combenthamscience.com

Activity Against Resistant Strains: Pyrazole derivatives have shown particular promise in tackling drug-resistant bacteria. nih.gov Naphthyl-substituted pyrazole-derived hydrazones are potent growth inhibitors of Gram-positive strains and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values in the range of 0.78–1.56 μg/ml. nih.gov Several aniline-derived pyrazole compounds have also been reported as potent antibacterial agents with selective activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov

Mechanism of Action: The antibacterial mode of action for some pyrazole derivatives has been investigated. For naphthyl-substituted pyrazole-hydrazones, the mechanism involves the disruption of the bacterial cell wall. nih.gov For 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles, which are potent against drug-resistant bacteria, in vitro mechanistic assays suggest they act as cell membrane-disrupting agents, likely by inhibiting fatty acid biosynthesis. nih.gov

| Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Pyranopyrazoles | E. coli, S. aureus, P. aeruginosa, B. subtilis | Moderate to High Activity | ekb.eg |

| Naphthyl-substituted pyrazole-hydrazones | Gram-positive strains, A. baumannii | 0.78–1.56 µg/mL | nih.gov |

| Quinoline-substituted pyrazoles | S. aureus, S. epidermidis, B. subtilis | 0.12–0.98 µg/mL | nih.gov |

| Thiazolidinone-clubbed pyrazoles | E. coli | 16 µg/mL | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative strains | <1 µg/mL (MBC) | nih.gov |

In addition to their antibacterial properties, pyrazole derivatives are widely recognized for their antifungal potential. mdpi.comnih.gov They have been tested against both human and plant pathogenic fungi.

Activity Against Phytopathogenic Fungi: A series of pyrazole carboxamides were evaluated in vitro against four plant pathogenic fungi: Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.govfao.org While most showed some activity, the isoxazolol pyrazole carboxylate 7ai exhibited significant antifungal activity against R. solani, with a half-maximal effective concentration (EC50) value of 0.37 μg/mL. nih.gov

Activity Against Human Pathogenic Fungi: Pyrazole derivatives have shown efficacy against clinically relevant fungi. Triazole derivatives containing a phenylethynyl pyrazole side chain displayed excellent in vitro activities against Candida albicans and Cryptococcus neoformans (MIC = 0.125–0.0625 μg/mL) and good activity against Aspergillus fumigatus (MIC = 8.0–4.0 μg/mL). nih.gov Other studies have also reported the activity of pyrazole derivatives against C. albicans and A. fumigatus. tandfonline.commdpi.comnih.gov

| Derivative Class | Fungal Strain(s) | Activity (EC50 / MIC) | Reference |

|---|---|---|---|

| Isoxazolol pyrazole carboxylate 7ai | R. solani | EC50 = 0.37 µg/mL | nih.gov |

| Isoxazolol pyrazole carboxylate 7ai | A. porri | EC50 = 2.24 µg/mL | nih.gov |

| Triazoles with phenylethynyl pyrazole (Compound 6c) | C. albicans | MIC = 0.0625 µg/mL | nih.gov |

| Triazoles with phenylethynyl pyrazole (Compound 6c) | C. neoformans | MIC = 0.0625 µg/mL | nih.gov |

| Triazoles with phenylethynyl pyrazole (Compound 6c) | A. fumigatus | MIC = 4.0 µg/mL | nih.gov |

Compound Index